Sodium tetrahydronaphthalenesulphonate

Description

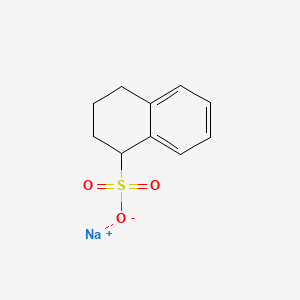

Sodium tetrahydronaphthalenesulphonate is a sulfonated derivative of tetrahydronaphthalene (tetralin), where a sulfonate group (-SO₃⁻) is attached to the aromatic ring system. This compound is typically utilized in industrial applications, such as surfactants, emulsifiers, or intermediates in organic synthesis. Its structure combines the hydrophobic tetrahydronaphthalene moiety with the hydrophilic sulfonate group, enabling solubility in aqueous systems.

Properties

CAS No. |

52214-65-0 |

|---|---|

Molecular Formula |

C10H11NaO3S |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

sodium;1,2,3,4-tetrahydronaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H12O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10H,3,5,7H2,(H,11,12,13);/q;+1/p-1 |

InChI Key |

IYNDBHDAIOZDQC-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium tetrahydronaphthalenesulphonate typically involves the sulfonation of tetrahydronaphthalene followed by neutralization with sodium hydroxide. The general steps are as follows:

Sulfonation: Tetrahydronaphthalene is reacted with sulfuric acid to introduce the sulfonic acid group.

Neutralization: The resulting tetrahydronaphthalenesulfonic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Sulfonation in a Reactor: Tetrahydronaphthalene is sulfonated in a reactor using concentrated sulfuric acid.

Neutralization in a Mixing Tank: The sulfonated product is then neutralized with sodium hydroxide in a mixing tank.

Filtration and Drying: The final product is filtered to remove impurities and dried to obtain the this compound powder.

Chemical Reactions Analysis

Types of Reactions: Sodium tetrahydronaphthalenesulphonate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form tetrahydronaphthalene.

Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Tetrahydronaphthalene.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Sodium tetrahydronaphthalenesulphonate has been studied for its potential therapeutic properties. It is utilized as an additive in the formulation of drugs, enhancing solubility and bioavailability.

Case Study: Ampicillin Formulation

- Description : The compound has been used to create addition salts with ampicillin, improving its antibacterial efficacy.

- Findings : Research indicates that sodium tetrahydronaphthalenesulphonate enhances the stability and absorption of ampicillin, making it effective against both Gram-positive and Gram-negative bacteria with lower toxicity levels compared to other formulations .

Construction Industry

In the construction sector, this compound is primarily employed as a superplasticizer in concrete mixtures.

| Property | Effect |

|---|---|

| Workability | Increases flow and reduces water content |

| Strength | Enhances compressive strength |

| Durability | Improves resistance to environmental factors |

- Application : By reducing water requirements while maintaining workability, this compound contributes to the production of high-performance concrete .

Textile Industry

This compound serves as a dispersing agent in the textile industry, aiding in dyeing processes.

| Application | Impact |

|---|---|

| Dye Dispersal | Ensures uniform color distribution |

| Colorfastness | Improves resistance to fading |

- Case Study : In dyeing experiments, textiles treated with sodium tetrahydronaphthalenesulphonate exhibited enhanced penetration and brightness of colors, leading to improved overall quality of dyed fabrics .

Agricultural Applications

Mechanism of Action

The mechanism of action of sodium tetrahydronaphthalenesulphonate involves its ability to interact with various molecular targets through its sulfonate group. This interaction can modify the surface properties of molecules, facilitating their dispersion and solubilization in aqueous solutions . The sulfonate group can also participate in ionic interactions, enhancing the compound’s effectiveness as a dispersing agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from related sodium-containing compounds and aromatic sulfonates discussed in the sources.

Sodium Thiosulfate (Na₂S₂O₃·5H₂O)

- Chemical Structure: Sodium thiosulfate is an inorganic sodium salt with a thiosulfate anion (S₂O₃²⁻) . Unlike sodium tetrahydronaphthalenesulphonate, it lacks an aromatic hydrocarbon backbone.

- Purity Standards : Pharmacopeial standards specify that sodium thiosulfate must contain 98.0–102.0% of the labeled compound, with strict identification via infrared spectroscopy and sodium-specific tests .

- Applications : Primarily used in medical settings (e.g., cyanide poisoning antidote) and photography, contrasting with the hypothesized industrial roles of this compound.

Sodium Hydroxide (NaOH) and Sodium Silicate

- Chemical Composition: Sodium hydroxide (NaOH) and sodium silicate (Na₂SiO₃) are inorganic alkali compounds. While this compound is organic, these compounds share sodium as a counterion .

- Reactivity : NaOH is highly reactive with acids and organic materials, whereas sulfonates like this compound are generally stable anionic surfactants.

Naphthalene Derivatives

- Naphthalen-1-ol and Fluoronaphthalene : These compounds (listed in pharmaceutical impurity guidelines) share the naphthalene backbone but lack sulfonate groups. For example, 1-fluoronaphthalene is a halogenated derivative with distinct reactivity compared to sulfonates .

- Functional Group Impact : Sulfonate groups enhance water solubility and reduce volatility, unlike halogenated or hydroxylated naphthalenes.

Limitations of Available Evidence

Key gaps include:

Physicochemical Data : Missing melting points, solubility, or spectral data (e.g., IR, NMR) for this compound.

Applications : Hypothetical uses (e.g., surfactants) are inferred from sulfonate chemistry but lack experimental validation.

Biological Activity

Sodium tetrahydronaphthalenesulphonate (STNS) is a compound derived from tetrahydronaphthalene, which has garnered attention for its potential biological activities. This article explores the biological activity of STNS, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonate group attached to a tetrahydronaphthalene structure. This configuration enhances its solubility in water, making it suitable for various biological applications. The compound's molecular formula is , and it typically appears as a white crystalline powder.

1. Antimicrobial Activity

Research has shown that naphthalene derivatives, including STNS, exhibit significant antimicrobial properties. A study focusing on naphthalene-containing piperazine derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the naphthalene moiety is believed to enhance the interaction with bacterial membranes, leading to increased permeability and cell lysis.

2. Anticancer Potential

The anticancer activity of naphthalene derivatives has been extensively studied. For instance, novel naphthalene-substituted triazole spirodienones were evaluated for their cytotoxic effects against breast cancer cell lines (MDA-MB-231). One derivative showed remarkable in vitro cytotoxicity by inducing apoptosis and cell cycle arrest . This suggests that STNS may also possess similar anticancer properties due to its structural similarities with other biologically active naphthalene compounds.

The biological activities of STNS can be attributed to several mechanisms:

- Cell Membrane Interaction : The hydrophobic nature of the naphthalene ring facilitates interactions with lipid membranes, enhancing permeability and disrupting cellular integrity in pathogens.

- Enzyme Inhibition : Naphthalene derivatives have been identified as inhibitors of various enzymes involved in cancer progression and inflammation, such as topoisomerases and protein kinases .

- Induction of Apoptosis : Compounds similar to STNS have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .

1. Anticancer Activity Evaluation

A study conducted on a series of naphthalene-substituted compounds revealed that one specific derivative exhibited strong anticancer activity by arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cells . The compound was tested in vivo on mice bearing breast cancer tumors, resulting in significant tumor reduction without apparent toxicity at therapeutic doses.

2. Antimicrobial Efficacy Assessment

In another study evaluating naphthalene-based piperazines, the synthesized compounds demonstrated potent antibacterial activity against multiple strains of bacteria. The results indicated that these compounds could serve as templates for developing new antimicrobial agents .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.